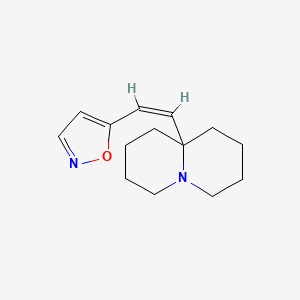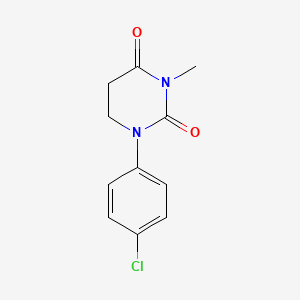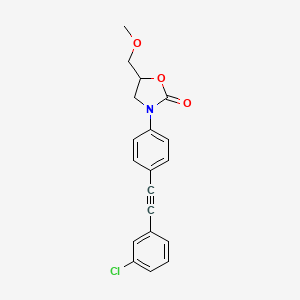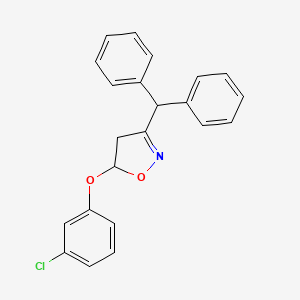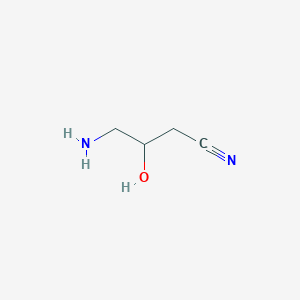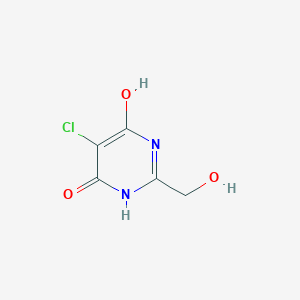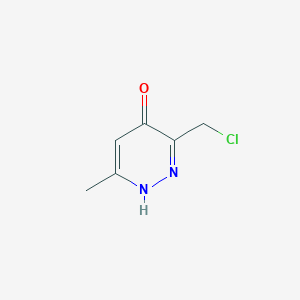
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methylpyridazin-4(1H)-one typically involves the chloromethylation of 6-methylpyridazin-4(1H)-one. This can be achieved through the reaction of 6-methylpyridazin-4(1H)-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-(hydroxymethyl)-6-methylpyridazin-4(1H)-one.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: 3-(Aminomethyl)-6-methylpyridazin-4(1H)-one, 3-(Thiophenylmethyl)-6-methylpyridazin-4(1H)-one.
Oxidation: this compound oxide.
Reduction: 3-(Hydroxymethyl)-6-methylpyridazin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-6-methylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)pyridine
- 3-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)pyridine
Uniqueness
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one is unique due to the presence of both a chloromethyl group and a methyl group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
17417-54-8 |
|---|---|
Molekularformel |
C6H7ClN2O |
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
3-(chloromethyl)-6-methyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-6(10)5(3-7)9-8-4/h2H,3H2,1H3,(H,8,10) |
InChI-Schlüssel |
IEKQRXFBDAXUKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=NN1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


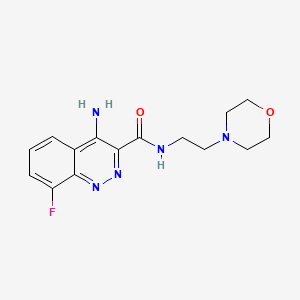
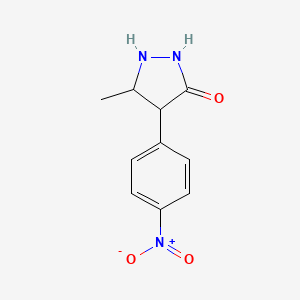
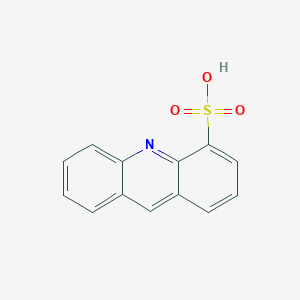
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
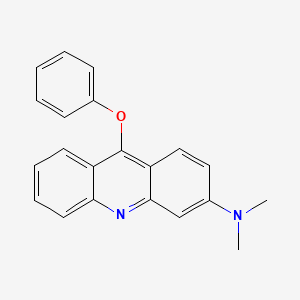
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
